(3-(Ethoxycarbonyl)-2,2-dimethylcyclopropyl)boronic acid pinacol ester
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Overview
Description
Ethyl 2,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique cyclopropane ring structure and the presence of a boronate ester group, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with boronic esters under controlled conditions. One common method includes the use of palladium-catalyzed borylation reactions, where the cyclopropane derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides for Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
Ethyl 2,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ethyl 2,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate involves its ability to form stable complexes with various substrates. The boronate ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, the compound can target specific molecular pathways, making it useful in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
Ethyl 2,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is unique due to its cyclopropane ring structure, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in organic synthesis, allowing for the construction of complex molecular architectures that are not easily accessible with other compounds.
Properties
Molecular Formula |
C14H25BO4 |
---|---|
Molecular Weight |
268.16 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H25BO4/c1-8-17-11(16)9-10(12(9,2)3)15-18-13(4,5)14(6,7)19-15/h9-10H,8H2,1-7H3 |
InChI Key |
JXXBRNXZNXWTOH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2C(C2(C)C)C(=O)OCC |
Origin of Product |
United States |
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